molecular formula C13H12BrN3O B11088294 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide

4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide

Cat. No.: B11088294
M. Wt: 306.16 g/mol
InChI Key: XETMMFGTFSSYLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing safety measures for handling bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • 4-bromo-N-(8-methyl-2-phenylimidazo(1,2-a)pyridin-3-yl)benzamide
  • 4-bromo-N-(2-phenylimidazo(1,2-a)pyridin-3-yl)benzamide

Uniqueness

4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide is unique due to its specific substitution pattern on both the benzene and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C13H12BrN3O

Molecular Weight

306.16 g/mol

IUPAC Name

4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C13H12BrN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,16,17,18)

InChI Key

XETMMFGTFSSYLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)Br)C

solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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